Product packaging for 4-Amino-3-bromo-6-fluoroquinoline(Cat. No.:CAS No. 1065088-21-2)

4-Amino-3-bromo-6-fluoroquinoline

Cat. No.: B6341583
CAS No.: 1065088-21-2
M. Wt: 241.06 g/mol
InChI Key: RHGXUHXNUGSNLG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic and Medicinal Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a wide array of pharmacologically active compounds. nih.govbenthamdirect.comorientjchem.org The structural rigidity and the presence of a nitrogen atom in the quinoline core allow for diverse interactions with biological targets. frontiersin.org Consequently, quinoline derivatives have been extensively investigated and developed for a multitude of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govbenthamdirect.comorientjchem.org The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. frontiersin.org

Strategic Importance of Halogenation and Amination in Quinoline Derivatization

The modification of the basic quinoline structure through the introduction of various functional groups is a cornerstone of synthetic chemistry. Among these modifications, halogenation and amination are of strategic importance.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring is a powerful tool for modulating the electronic properties and metabolic stability of the molecule. rsc.org Halogenated quinolines often serve as key intermediates in the synthesis of more complex derivatives through cross-coupling reactions. nih.gov The position of halogenation can significantly influence the reactivity and biological activity of the resulting compound. rsc.orgiust.ac.ir For instance, metal-free halogenation methods have been developed for the selective functionalization of specific positions on the quinoline ring, highlighting the ongoing interest in creating diverse halogenated quinoline precursors. rsc.orgrsc.org

Amination: The introduction of an amino group can profoundly impact a molecule's properties, such as its basicity, polarity, and ability to form hydrogen bonds. In the context of quinoline chemistry, amination can lead to compounds with enhanced biological activity. nih.gov Direct amination of the quinoline ring is an active area of research, with various methods being developed to control the regioselectivity of this transformation. nih.govclockss.org 4-aminoquinolines, in particular, are a well-known class of compounds with significant therapeutic relevance. benthamdirect.com

The combination of these two functionalization strategies, as seen in 4-Amino-3-bromo-6-fluoroquinoline, creates a molecule with multiple points for further chemical elaboration and potential biological interactions.

Overview of Research Trajectories for Novel Substituted Quinolines

The field of quinoline chemistry is dynamic, with several research trajectories aimed at the discovery and development of novel substituted quinolines. nih.govmdpi.com Key trends include:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating more efficient, selective, and environmentally friendly methods for synthesizing substituted quinolines. nih.govmdpi.comtandfonline.com This includes the use of transition metal catalysis, one-pot reactions, and green chemistry approaches. nih.govmdpi.comtandfonline.com

Exploration of New Biological Activities: Researchers are continuously screening new quinoline derivatives for a wide range of biological activities beyond the traditional applications. benthamdirect.comorientjchem.org This includes investigating their potential as inhibitors of specific enzymes or as modulators of cellular pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic approach to understanding how the chemical structure of a quinoline derivative relates to its biological activity is crucial for rational drug design. nih.gov These studies involve synthesizing a series of related compounds and evaluating their efficacy to identify key structural features required for activity.

Scope and Focus of Academic Inquiry on this compound

Academic and industrial inquiry into this compound is primarily focused on its role as a chemical intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The specific arrangement of the amino, bromo, and fluoro substituents on the quinoline core makes it a valuable building block. The bromine atom at the 3-position and the fluorine atom at the 6-position offer distinct sites for further chemical modification, such as palladium-catalyzed cross-coupling reactions. ossila.com The amino group at the 4-position can also be a key site for derivatization.

The primary research interest in this compound is not as an end-product itself, but as a precursor for creating a library of more elaborate quinoline derivatives for screening in drug discovery programs. ossila.comalfa-chemistry.com Its synthesis and subsequent reactions are of interest to synthetic organic chemists and medicinal chemists working on the development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Selected Quinolines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₆BrFN₂241.061065088-21-2
4-Amino-6-fluoroquinolineC₉H₇FN₂162.16874800-60-9
4-Bromo-6-fluoroquinolineC₉H₅BrFN226.05661463-17-8
QuinolineC₉H₇N129.1691-22-5

Data sourced from PubChem and commercial supplier databases. nih.govnih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B6341583 4-Amino-3-bromo-6-fluoroquinoline CAS No. 1065088-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGXUHXNUGSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672744
Record name 3-Bromo-6-fluoroquinolin-4-amine
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Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065088-21-2
Record name 3-Bromo-6-fluoro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065088-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoroquinolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Amino 3 Bromo 6 Fluoroquinoline

De Novo Synthetic Routes to the Quinoline (B57606) Core

De novo strategies involve the construction of the bicyclic quinoline system from acyclic or monocyclic aromatic precursors. These methods are foundational in heterocyclic chemistry and offer pathways to the core structure, which can then be further functionalized.

Cyclization and Annulation Protocols

The Gould-Jacobs reaction stands as a cornerstone for the synthesis of 4-hydroxyquinoline (B1666331) (or 4-quinolone) skeletons, which are critical precursors to the target molecule. wikipedia.org This reaction sequence typically begins with the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester derivative. wikipedia.org For the synthesis of a 6-fluoroquinoline (B108479) core, the logical starting material is 4-fluoroaniline (B128567).

The process initiates with the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack by the aniline's amino group on the electron-deficient alkene of DEEM, followed by the elimination of ethanol (B145695) to form an intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate. This intermediate is then subjected to thermal cyclization at high temperatures (often in a high-boiling point solvent like diphenyl ether). scbt.com The heat-induced intramolecular reaction results in an electrocyclic ring closure onto the aromatic ring, followed by elimination of a second molecule of ethanol to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester and decarboxylation affords the 6-fluoro-4-hydroxyquinoline (B1304773) (which exists in tautomeric equilibrium with 6-fluoro-1H-quinolin-4-one). wikipedia.orgnih.gov

Another powerful annulation method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org To construct the 6-fluoroquinoline core, a plausible starting material would be 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone. The reaction with a simple ketone like acetone, typically under acid or base catalysis, would lead to the formation of a 2-methyl-6-fluoroquinoline. wikipedia.org While versatile, the availability of the required substituted 2-aminobenzaldehyde (B1207257) can be a limiting factor. nih.gov

Table 1: Comparison of Classic Cyclization Reactions for Quinoline Core Synthesis

Reaction NameStarting MaterialsKey Intermediate(s)Product Type
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateAnilinomethylenemalonate4-Hydroxyquinoline-3-carboxylate
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupSchiff base, Aldol adductPolysubstituted quinoline
Conrad-Limpach Synthesis Aniline, β-ketoesterSchiff base, β-aminoacrylate4-Hydroxyquinoline
Combes Synthesis Aniline, β-diketoneSchiff base, Enamine2,4-Disubstituted quinoline

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for generating molecular complexity. Several MCRs have been developed for quinoline synthesis. While not providing a direct route to 4-Amino-3-bromo-6-fluoroquinoline in one step, they can rapidly assemble a substituted quinoline core. For instance, a titanium-catalyzed three-component coupling of an aniline, an alkyne, and an isonitrile can generate diimine tautomers, which upon treatment with acid, cyclize to form quinoline derivatives. The use of a substituted aniline like 4-fluoroaniline in such a reaction could provide a rapid entry to the 6-fluoroquinoline scaffold.

Post-Synthetic Functionalization of Quinoline Precursors

The most direct and strategically sound approach to this compound involves the sequential functionalization of a quinoline ring that already possesses the C-6 fluorine atom. This pathway leverages a commercially available key intermediate, 3-bromo-4-chloro-6-fluoroquinoline. sigmaaldrich.comsigmaaldrich.com The synthesis can be logically broken down into three key transformations.

Regioselective Bromination at C-3

The first step in this functionalization sequence is the creation of the 3-bromo-6-fluoro-4-quinolone intermediate. Starting from 6-fluoro-4-quinolone (prepared via a de novo method like the Gould-Jacobs reaction), a highly regioselective bromination at the C-3 position is required. Direct bromination with molecular bromine can be unselective. A modern and effective method involves the use of a hypervalent iodine(III) reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a halide source like potassium bromide (KBr). acs.orgnih.gov This reaction proceeds under mild conditions (often at room temperature in a solvent like methanol) and exhibits excellent regioselectivity for the C-3 position of the 4-quinolone ring system. acs.org The reaction is effective even with a fluorine substituent at the C-6 position. nih.gov

Amination Strategies at C-4

With the 3-bromo-6-fluoro-4-quinolone in hand, the next critical step is the introduction of the amino group at the C-4 position. This is typically achieved via a two-step process: conversion of the 4-oxo group to a 4-chloro group, followed by nucleophilic aromatic substitution (SNAr).

The 3-bromo-6-fluoro-4-quinolone is first converted to 3-bromo-4-chloro-6-fluoroquinoline. This transformation is a standard procedure in quinoline chemistry, commonly accomplished by heating the quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often neat or in a high-boiling solvent. acs.org This reaction replaces the hydroxyl/oxo group with a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.

The resulting intermediate, 3-bromo-4-chloro-6-fluoroquinoline, is then subjected to amination. The C-4 position of the quinoline ring is highly activated towards nucleophilic attack. The final amino group is introduced by reacting the 4-chloro intermediate with a source of ammonia, such as aqueous or alcoholic ammonia, or an ammonium (B1175870) salt, often under elevated temperature and pressure in a sealed vessel. sigmaaldrich.combldpharm.com This SNAr reaction proceeds with high regioselectivity, as the C-4 position is more electrophilic than the other positions on the ring, leading to the desired this compound.

Fluorination Methods at C-6

The introduction of the fluorine atom at the C-6 position is most strategically and efficiently accomplished by utilizing a starting material that already contains the fluorine atom. In both the de novo and the more practical post-synthetic functionalization routes, the synthesis begins with a fluorinated benzene (B151609) derivative. For the Gould-Jacobs or Conrad-Limpach syntheses, 4-fluoroaniline is the ideal precursor. wikipedia.orgscbt.com The carbon-fluorine bond is robust and remains intact throughout the high-temperature cyclization and subsequent functionalization steps. Direct fluorination of a pre-formed quinoline ring at the C-6 position is synthetically challenging and would likely suffer from a lack of regioselectivity and harsh reaction conditions. Therefore, incorporating the fluorine atom from the outset is the universally adopted and most logical strategy.

Catalytic Systems in Quinoline Synthesis and Functionalization

The construction and functionalization of the quinoline core are often facilitated by catalytic methods, which offer advantages in terms of reaction rates, yields, and selectivity. Both metal-based and organic catalysts play a crucial role in modern synthetic strategies.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis and functionalization of the quinoline ring system.

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst, is a versatile method for introducing aryl or vinyl substituents onto a quinoline core. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov For the synthesis of a precursor to this compound, a Suzuki coupling could be envisioned to introduce a substituent at a specific position before the introduction of the amino or bromo group. For instance, a suitably substituted boronic acid could be coupled with a halogenated quinoline derivative. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like Na₂CO₃ or K₃PO₄. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netresearchgate.netlibretexts.orgwikipedia.org This reaction is particularly useful for introducing alkynyl moieties, which can be further transformed into other functional groups. A modified, copper-free Sonogashira coupling has been developed for the functionalization of quinoline motifs, which enhances the synthetic utility of this reaction by avoiding the use of a copper co-catalyst that can sometimes lead to side reactions. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a key method for the introduction of an amino group onto the quinoline scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org In a potential synthesis of this compound, a crucial step could involve the Buchwald-Hartwig amination of a 4-chloro- or 4-bromo-3-bromo-6-fluoroquinoline precursor. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). nih.govnih.gov The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. acsgcipr.org A study on the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone demonstrated that amination at the 3-position is favored over nucleophilic substitution of the fluorine at the 4-position, highlighting the selectivity that can be achieved with this method. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions for Quinoline Functionalization

Reaction TypeCatalyst/LigandSubstratesConditionsYieldReference
Suzuki CouplingPd(OAc)₂/PCy₃Aryl/vinyl triflates and arylboronic acidsRoom temperatureGood organic-chemistry.org
Sonogashira Coupling (modified)Pd(dba)₂Dihaloquinoline and phenyl acetyleneK₂CO₃, 1,4-dioxaneNot specified researchgate.net
Buchwald-Hartwig AminationPd(OAc)₂/Xantphos6-bromo- or 6-chloropurine (B14466) nucleosides and aryl aminesCs₂CO₃, Toluene, 100 °CEfficient nih.gov

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and unique selectivities.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For quinoline synthesis, organocatalysts can promote various reaction types, including cascade reactions that rapidly build molecular complexity. While specific applications to this compound are not documented, organocatalytic methods for the synthesis of functionalized quinolines are known. ambeed.com These methods often proceed through metal-free pathways, which is advantageous in terms of cost and toxicity. nih.govresearchgate.net

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly attractive due to its sustainability, high selectivity (chemo-, regio-, and stereoselectivity), and mild reaction conditions (often in aqueous media at ambient temperature and pressure). Enzymes such as monoamine oxidases (MAO) and horseradish peroxidase (HRP) have been utilized in the synthesis of quinolines and quinolones. libretexts.orgwikipedia.orgnih.govacs.orgnorthumbria.ac.uk For instance, MAO-N has been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to the corresponding quinolines. libretexts.orgwikipedia.org Biocatalytic amination, using enzymes like transaminases, presents a green route for the introduction of amino groups into organic molecules. researchgate.net The application of such enzymatic methods could be a promising strategy for the synthesis of this compound, potentially offering a more environmentally friendly alternative to traditional chemical methods.

Table 2: Examples of Biocatalytic Reactions for Quinoline Synthesis

EnzymeReaction TypeSubstrateProductKey FeaturesReference
Monoamine Oxidase (MAO-N)Oxidative Aromatization1,2,3,4-TetrahydroquinolinesQuinolinesMild, sustainable route libretexts.orgwikipedia.org
Horseradish Peroxidase (HRP)Oxidative Cyclization/AromatizationN-cyclopropyl-N-alkylanilines2-QuinolonesStable in aqueous solutions libretexts.orgwikipedia.org
TransaminasesAminationKetones/AldehydesChiral aminesHigh selectivity researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of complex molecules like this compound can benefit significantly from the application of these principles. wikipedia.orglibretexts.orgacs.orgresearchgate.net

Solvent-Free and Aqueous Reaction Media

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste, simplify workup procedures, and in some cases, increase reaction rates. While no specific solvent-free synthesis of this compound has been reported, methods for the solvent-free synthesis of other quinoline derivatives are known and could potentially be adapted.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of catalytic systems that are active in water is a major goal of green chemistry. The synthesis of quinolin-2(1H)-ones in water at ambient temperature without the use of a base has been reported, demonstrating the potential of aqueous media for quinoline synthesis. wikipedia.org

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. A highly efficient, one-pot procedure for the preparation of substituted quinolines from substituted o-nitrotoluenes and olefins has been developed, which is described as an atom-economical pathway. organic-chemistry.org

Microwave and Photoredox Assisted Synthesis

Alternative energy sources can often lead to more efficient and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis as it can significantly reduce reaction times and improve yields. nih.gov The synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines has been successfully achieved using microwave irradiation. organic-chemistry.orgnih.gov This method could be directly applicable to the synthesis of this compound from a suitable 4-chloro or 4-bromo precursor. A microwave-assisted synthesis of 4-amino-3,4-dihydroquinolin-2-ones has also been reported.

Photoredox Assisted Synthesis: Visible-light photoredox catalysis has emerged as a powerful and green method for a variety of organic transformations, as it uses light as a renewable energy source and often proceeds under mild conditions. researchgate.netresearchgate.netorganic-chemistry.org This technology has been applied to the synthesis of substituted 2-alkylquinolines and polysubstituted quinolines. researchgate.netresearchgate.net The development of a photoredox-catalyzed method for the synthesis of this compound would represent a significant advancement in the green synthesis of this compound.

Reactivity and Transformational Chemistry of 4 Amino 3 Bromo 6 Fluoroquinoline

Reactivity of the Bromine Moiety at C-3

The bromine atom attached to the C-3 position of the quinoline (B57606) core is a key site for synthetic modification. Its reactivity is primarily governed by its susceptibility to metal-catalyzed cross-coupling reactions, although other transformations are also conceivable.

Nucleophilic Aromatic Substitution (SNA) Pathways

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing aromatic rings. In quinoline systems, SNA reactions are most common at the C-2 and C-4 positions, which are electronically activated by the ring nitrogen atom. The substitution of a leaving group, such as a halogen, at these positions by a nucleophile is a well-established method for synthesizing substituted quinolines. nih.govnih.govplos.org

However, the bromine atom at the C-3 position of 4-Amino-3-bromo-6-fluoroquinoline is not favorably positioned for a classical SNA reaction. The C-3 position is not directly activated by the ring nitrogen. Furthermore, the presence of the electron-donating amino group at the adjacent C-4 position increases the electron density at C-3, further deactivating it towards attack by nucleophiles. Therefore, direct displacement of the C-3 bromine via an SNA pathway is generally not an anticipated mode of reactivity for this substrate.

Cross-Coupling Reactivity and Mechanism

The carbon-bromine bond at the C-3 position is an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from similar bromo-substituted heterocyclic systems. soton.ac.uknih.govmdpi.com The C-3 bromine is expected to readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This is followed by transmetalation (for Suzuki) or reaction with an alkyne (for Sonogashira) or alkene (for Heck), and concludes with a reductive elimination step that releases the final product and regenerates the Pd(0) catalyst.

Below is a table summarizing potential cross-coupling reactions at the C-3 position.

Reaction Type Coupling Partner Typical Catalyst/Ligand Typical Base Potential Product
Suzuki Coupling Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄4-Amino-3-aryl-6-fluoroquinoline
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, Piperidine4-Amino-6-fluoro-3-(alkynyl)quinoline
Heck Coupling Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃4-Amino-6-fluoro-3-(alkenyl)quinoline
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / Xantphos, BINAPNaOt-Bu, Cs₂CO₃3,4-Diamino-6-fluoroquinoline derivative

This table presents plausible transformations based on established cross-coupling methodologies. soton.ac.uknih.govmdpi.comchemspider.com

Reductive and Oxidative Transformations

The bromine atom at C-3 can potentially be removed through reductive dehalogenation. This transformation is a common method for replacing aryl halides with a hydrogen atom. Typical conditions for such a reaction involve catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or the use of other reducing agents. This would convert this compound into 4-Amino-6-fluoroquinoline.

Oxidative transformations directly involving the bromine atom are not standard reactions in this context. The primary oxidative chemistry would likely involve other parts of the molecule, such as the amino group, rather than the stable C-Br bond.

Reactivity of the Amino Group at C-4

The primary amino group at the C-4 position is a versatile nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom.

Amidation and Sulfonylation Reactions

The C-4 amino group is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are widely used to create derivatives with altered chemical and biological properties. nih.govnih.gov

The reaction typically involves treating the aminoquinoline with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or sulfonic acid byproduct.

Reaction Type Reagent Base Product Class
Amidation Acetyl chloride (CH₃COCl)PyridineN-(3-Bromo-6-fluoroquinolin-4-yl)acetamide
Amidation Benzoyl chloride (PhCOCl)TriethylamineN-(3-Bromo-6-fluoroquinolin-4-yl)benzamide
Sulfonylation p-Toluenesulfonyl chloride (TsCl)PyridineN-(3-Bromo-6-fluoroquinolin-4-yl)-4-methylbenzenesulfonamide
Sulfonylation Methanesulfonyl chloride (MsCl)TriethylamineN-(3-Bromo-6-fluoroquinolin-4-yl)methanesulfonamide

This table illustrates general amidation and sulfonylation reactions expected for the C-4 amino group. ekb.egnih.gov

Diazotization and Subsequent Transformations

The primary aromatic amino group at C-4 can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). researchgate.net

The resulting 3-bromo-6-fluoroquinolin-4-diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer and related reactions, to introduce a wide range of substituents at the C-4 position. organic-chemistry.org

Reaction Reagent Product (Substituent at C-4)
Sandmeyer CuCl / HCl-Cl (Chloro)
Sandmeyer CuBr / HBr-Br (Bromo)
Sandmeyer CuCN / KCN-CN (Cyano)
Schiemann HBF₄, then heat-F (Fluoro)
Hydrolysis H₂O, H₂SO₄, heat-OH (Hydroxy)
Gattermann Cu powder / HBr-Br (Bromo)
Reduction H₃PO₂-H (Hydrogen)

This table outlines the potential transformations of the diazonium salt derived from this compound. organic-chemistry.orgdoubtnut.com

Condensation and Cycloaddition Reactions

The chemical architecture of this compound, featuring a primary amino group at the C-4 position and an electron-rich heterocyclic system, provides avenues for various condensation and cycloaddition reactions. The nucleophilic C-4 amino group is a prime site for condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions typically proceed under acid catalysis and are fundamental in building more complex molecular scaffolds.

Furthermore, the quinoline core can participate in cycloaddition reactions. For instance, [4+2] cycloadditions, or Diels-Alder reactions, could potentially occur across the carbocyclic portion of the quinoline ring under specific conditions, although the aromaticity of the system makes such reactions challenging without significant activation. More common are 1,3-dipolar cycloaddition reactions. For example, derivatives of fluoroquinolones have been synthesized using copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloadditions, a prominent example of click chemistry. nih.gov This methodology allows for the covalent linking of the quinoline scaffold to other molecules, creating hybrid compounds. nih.gov

The synthesis of related 4-aminoquinoline (B48711) structures has been achieved through multi-component reactions that conclude with a cyclization step, highlighting the propensity of the quinoline system to be formed through intramolecular ring-closing reactions. acs.org Modifications at the C-3 position, currently occupied by bromine, can also lead to the formation of fused heterocyclic systems through intramolecular condensation or cyclization pathways, a strategy employed in creating fluoroquinolone hybrids with novel properties. nih.gov

Reactivity and Stability of the Fluorine Moiety at C-6

The fluorine atom at the C-6 position is a defining feature of many modern fluoroquinolones and significantly influences the molecule's electronic properties and reactivity. wikipedia.org

Chemical Inertness and Bond Strength Considerations

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which imparts significant chemical stability to the fluorine substituent at C-6. This high bond dissociation energy makes the fluorine atom generally inert and resistant to cleavage under many standard reaction conditions. scielo.br This stability is a key reason for the widespread use of fluorine in medicinal chemistry to block metabolic pathways or enhance binding affinity without introducing a point of degradation. scielo.br While studies on forced degradation of various fluoroquinolones show that instability can be induced under harsh conditions, the C-6 fluorine itself is not typically the primary site of degradation. scielo.brresearchgate.net

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies

Bond Average Bond Energy (kJ/mol)
C-F 485
C-Cl 339
C-Br 285
C-I 218

This table presents generalized data to illustrate the relative strength of the C-F bond.

Activation of Ortho Positions for Further Functionalization

Despite its strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack, the fluorine atom acts as an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com In the context of this compound, the C-6 fluorine atom can help direct incoming electrophiles or metalating agents to the C-5 and C-7 positions. Research has shown that fluorine is a potent directing group for ortho-C-H metalation. researchgate.net This effect arises from the ability of the fluorine's lone pairs to stabilize the resulting intermediate. masterorganicchemistry.comresearchgate.net This directing influence is crucial for regioselective functionalization of the quinoline ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The substitution pattern on the quinoline ring of this compound creates a nuanced reactivity profile for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) The outcome of an EAS reaction is governed by the cumulative directing and activating/deactivating effects of the substituents already present on the ring. masterorganicchemistry.com In this molecule, we have:

4-Amino group: A powerful activating group and an ortho, para-director.

6-Fluoro group: A deactivating group and an ortho, para-director. masterorganicchemistry.com

3-Bromo group: A deactivating group and an ortho, para-director. masterorganicchemistry.com

Quinoline Nitrogen: A strong deactivating group, particularly for the heterocyclic ring.

The potent activating effect of the amino group at C-4 is expected to dominate, strongly directing incoming electrophiles to its ortho positions: C-3 and C-5. Since the C-3 position is already occupied by bromine, the primary site for electrophilic attack would be the C-5 position. The directing effects of the C-6 fluoro group (ortho to C-5 and C-7) and the C-3 bromo group (ortho to C-2 and C-4, and para to C-7) are secondary to the powerful influence of the amino group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be predicted to occur predominantly at the C-5 position.

Nucleophilic Aromatic Substitution (NAS) NAS reactions typically require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. youtube.com In this compound, both the bromine at C-3 and the fluorine at C-6 are potential leaving groups.

Displacement of C-6 Fluorine: The fluorine atom is para to the ring nitrogen, which acts as an electron-withdrawing group, thereby activating the C-6 position for nucleophilic attack.

Displacement of C-3 Bromine: The bromine atom is activated by the adjacent electron-withdrawing quinoline nitrogen.

In NAS reactions, fluoride (B91410) is often a surprisingly good leaving group, sometimes better than bromide or chloride, because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comnih.gov Therefore, depending on the reaction conditions and the nucleophile used, selective substitution of either the C-3 bromine or the C-6 fluorine could be possible. The C-4 position of quinolines is known to be highly electrophilic and susceptible to nucleophilic attack, but in this case, it is occupied by a non-leaving amino group. nih.govmdpi.com

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over others. For example, when reacting with an acylating agent, acylation is likely to occur chemoselectively at the highly nucleophilic C-4 amino group rather than causing substitution of the halogen atoms. Conversely, under conditions suitable for NAS (e.g., a strong nucleophile like sodium methoxide (B1231860) at high temperature), substitution of a halogen is more probable than a reaction at the amino group.

Regioselectivity: This determines which position on the molecule will react.

For EAS: As discussed, the regioselectivity is strongly controlled by the C-4 amino group, directing substitution to the C-5 position .

For NAS: The regioselectivity is less straightforward, involving a competition between the C-3 and C-6 positions. The relative reactivity would depend on the specific nucleophile and reaction conditions, with both C-3 bromo and C-6 fluoro being plausible leaving groups.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Predicted Target Position
-NH₂ C-4 Strongly Activating ortho, para C-3 (blocked), C-5
-F C-6 Deactivating ortho, para C-5, C-7
-Br C-3 Deactivating ortho, para C-2, C-4 (blocked), C-7

The dominant activating group (-NH₂) primarily dictates the regioselectivity towards C-5.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would only become a consideration in reactions that introduce a new chiral center or in reactions involving chiral reagents or catalysts that could differentiate between enantiotopic faces or groups, if any were present. For instance, a reduction of the quinoline ring could potentially create new stereocenters, and the stereochemical outcome would depend on the reagent and reaction conditions. However, for the substitution and condensation reactions discussed, stereoselectivity is not an inherent feature of the substrate itself.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Bromo 6 Fluoroquinoline

High-Resolution NMR Spectroscopy for Complete Proton and Carbon Assignment, and Conformational Analysis

No published studies containing ¹H or ¹³C NMR spectra for 4-Amino-3-bromo-6-fluoroquinoline were found. Consequently, a detailed assignment of proton and carbon chemical shifts is not possible.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Without primary 1D NMR data, no 2D NMR experiments such as COSY, HMQC, HMBC, or NOESY have been reported. These techniques are essential for unambiguously assigning complex spectra and providing insights into the molecule's connectivity and spatial arrangement, but such analysis is contingent on foundational spectral data which is currently unavailable.

X-ray Crystallography for Solid-State Structure and Conformational Insights

A search of crystallographic databases reveals no deposited crystal structure for this compound. As a result, critical information regarding its solid-state conformation, including unit cell dimensions, space group, bond lengths, and bond angles, remains unknown.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signatures

While a molecular weight can be calculated from the chemical formula, no experimental mass spectrometry data has been published. This includes the lack of information on its fragmentation patterns, which are key to confirming the structure and understanding the stability of different parts of the molecule. The characteristic isotopic signature expected from the presence of bromine has also not been experimentally reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

No publicly available FT-IR or Raman spectra for this compound could be located. Therefore, a table of vibrational frequencies and their corresponding functional group assignments cannot be compiled.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

There are no published UV-Vis absorption or fluorescence emission spectra for this compound. Consequently, its photophysical properties, such as maximum absorption wavelengths (λmax), molar absorptivity coefficients, and fluorescence characteristics, have not been documented.

Theoretical and Computational Investigations of 4 Amino 3 Bromo 6 Fluoroquinoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), to determine the electronic structure and a host of related molecular properties. For 4-Amino-3-bromo-6-fluoroquinoline, these calculations can reveal crucial information about its geometry, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The presence of the amino group introduces a degree of conformational flexibility. Rotation around the C4-NH2 bond can lead to different conformers. A detailed scan of the potential energy surface by systematically changing this dihedral angle would reveal the rotational barrier and identify the most stable conformation. It is anticipated that the planar conformation, where the amino group lies in the plane of the quinoline (B57606) ring, would be the most stable due to favorable electronic delocalization. The substituents on the quinoline ring, namely the bromine at position 3 and the fluorine at position 6, will influence the local geometry, slightly distorting the planarity of the quinoline core.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical values from related structures. Actual values would require specific DFT calculations.

Parameter Predicted Value
C3-Br Bond Length ~1.90 Å
C6-F Bond Length ~1.36 Å
C4-N (amino) Bond Length ~1.38 Å
C4-C3-Br Bond Angle ~121°
C5-C6-F Bond Angle ~119°

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Character)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, reflecting the electron-donating nature of the amino substituent. The LUMO is likely to be distributed over the quinoline ring system, particularly the pyrimidine (B1678525) part. The presence of the electronegative fluorine and bromine atoms will lower the energies of both the HOMO and LUMO, but the effect might be more pronounced on the LUMO, potentially leading to a moderate HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

Property Predicted Value/Characteristic
HOMO Energy Relatively high, influenced by the amino group
LUMO Energy Lowered by the electron-withdrawing halogen atoms
HOMO-LUMO Gap Moderate, suggesting reasonable stability
HOMO Character Primarily π-orbital on the quinoline ring and amino group
LUMO Character Primarily π*-orbital on the quinoline ring system

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atoms (if present in a biological context), as well as to some extent on the fluorine atom. The amino group, while electron-donating, will have a region of positive potential around its hydrogen atoms. The hydrogen atoms of the quinoline ring will also exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's potential biological activity.

Spectroscopic Property Prediction (NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations can accurately predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the substituents. For example, the fluorine atom at position 6 would significantly influence the chemical shifts of the adjacent protons and carbons.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the quinoline core, with the positions of the absorption bands modulated by the amino and halogen substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Illustrative) Note: This table is illustrative and based on general trends. Actual values require specific calculations and are relative to a standard.

Carbon Atom Predicted Chemical Shift Range (ppm)
C2 150-155
C3 (bonded to Br) 110-115
C4 (bonded to NH₂) 145-150
C6 (bonded to F) 158-163 (showing a large C-F coupling)
C8a 148-152

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its interactions with a solvent.

Conformational Sampling and Dynamics in Solution

MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would provide a detailed picture of its conformational dynamics. These simulations would track the movements of all atoms in the system over a period of nanoseconds or longer, governed by a classical force field.

The simulations would allow for the exploration of the conformational landscape of the molecule in a solution environment, confirming the stability of the planar amino group conformation and exploring any transient non-planar arrangements. Furthermore, MD simulations can reveal important information about the solvation structure around the molecule, identifying how solvent molecules arrange themselves around the different functional groups. This includes the formation and lifetime of hydrogen bonds between the amino group or the quinoline nitrogen and water molecules. Understanding the dynamics in solution is crucial for predicting how the molecule might interact with biological targets in an aqueous environment.

Ligand-Target Interaction Dynamics (in silico)

The prediction of how a ligand such as this compound will interact with a biological target is a central theme of in silico drug design. Molecular docking and molecular dynamics simulations are powerful tools used to visualize and quantify these interactions at an atomic level. For fluoroquinolone derivatives, a primary target is often DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Molecular docking studies on analogs, such as α-amino acid functionalized 6-fluoro quinolones, have demonstrated key interactions within the active site of Staphylococcus aureus DNA gyrase. google.com These studies reveal that the quinolone core is crucial for binding, often through non-bonded interactions. For this compound, it is hypothesized that the 4-amino group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The fluorine atom at the 6-position is a common feature in many potent fluoroquinolones and is known to enhance antibacterial activity, potentially by improving cellular uptake or target binding affinity.

In studies of other substituted quinolines, the nature and position of substituents have been shown to significantly influence binding energy. For instance, in a series of 2,4-disubstituted 6-fluoroquinolines investigated for their antiplasmodial activity, docking studies revealed specific interactions with the modeled protein, Plasmodium falciparum elongation factor 2 (PfeEF2). While a different target, these studies underscore the importance of substituent patterns in determining binding modes and affinities.

The following table summarizes hypothetical interactions of this compound with a generic enzyme active site, based on findings from related compounds.

Functional Group Potential Interaction Type Potential Interacting Residues (Example)
4-Amino GroupHydrogen Bond DonorAspartic Acid, Glutamic Acid
Quinoline Ring NitrogenHydrogen Bond AcceptorSerine, Threonine
6-Fluoro GroupHalogen Bonding, Hydrophobic InteractionsLeucine, Isoleucine
3-Bromo GroupHalogen Bonding, Steric InfluenceGlycine, Alanine

It is important to note that these are predictive models. The actual binding interactions would need to be confirmed through dedicated docking and molecular dynamics simulations of this compound with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles and Descriptor Calculations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

For a compound like this compound, a variety of descriptors would be calculated to build a QSAR model. These can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The amino, bromo, and fluoro substituents on the quinoline ring will significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The bulky bromine atom at the 3-position would have a notable impact on steric descriptors.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments. The most common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A QSAR study on 2,4-disubstituted 6-fluoroquinolines successfully developed a predictive model for their antiplasmodial activity. The model had a high internal squared correlation coefficient (R²) of 0.921 and a high predictive squared correlation coefficient (R²pred) of 0.901, indicating its robustness. Such studies demonstrate that for a series of related quinolines, their biological activity can be effectively predicted based on their structural features.

The table below lists some of the key molecular descriptors that would be calculated for this compound in a typical QSAR study.

Descriptor Type Specific Descriptor Relevance
ElectronicHOMO-LUMO GapRelates to chemical reactivity and stability.
ElectronicDipole MomentInfluences solubility and binding to polar targets.
StericMolecular VolumeAffects how the molecule fits into a binding site.
HydrophobicLogPPredicts membrane permeability and distribution.
TopologicalWiener IndexEncodes information about molecular branching.

By developing a QSAR model that includes this compound within a series of analogs, it would be possible to predict its biological activity and guide the synthesis of more potent derivatives.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides powerful methods for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This is particularly useful for understanding the synthesis and potential degradation pathways of molecules like this compound.

While specific transition state analyses for the synthesis of this compound are not readily found, studies on the reactivity of the fluoroquinolone core offer valuable insights. For example, the reactions of fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin (B1671348) with aqueous chlorine have been investigated to understand their environmental fate. These studies revealed that the reaction mechanisms are highly dependent on the nature of the substituents.

For this compound, computational analysis could be employed to study its synthesis, which likely involves electrophilic bromination of a 4-amino-6-fluoroquinoline precursor. Transition state analysis of this reaction would help in optimizing reaction conditions by identifying the lowest energy pathway. The calculations would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the activation energy barrier.

Furthermore, understanding the metabolic pathways of such a compound is crucial. Computational methods can predict sites of metabolism by calculating the lability of different bonds and the likelihood of reactions such as oxidation or glucuronidation. For this compound, the amino group and the aromatic ring are potential sites for metabolic modification.

The following table outlines a hypothetical computational study to elucidate a reaction mechanism involving this compound.

Computational Step Objective Expected Outcome
Geometry OptimizationFind the lowest energy structures of reactants, products, and intermediates.Optimized 3D structures and their electronic energies.
Transition State SearchLocate the highest energy point along the reaction coordinate.Structure and energy of the transition state.
Frequency CalculationCharacterize stationary points as minima or transition states and calculate zero-point vibrational energies.Confirmation of transition state and thermodynamic data.
Intrinsic Reaction Coordinate (IRC) CalculationConfirm that the transition state connects the reactants and products.The minimum energy reaction pathway.

Through such computational investigations, a detailed understanding of the reactivity of this compound can be achieved, aiding in both its synthesis and the prediction of its metabolic fate.

Mechanistic Studies of Biological Interactions in Vitro and in Silico Focus

Molecular Target Identification and Binding Studies (In Vitro Assays)

To understand the biological activity of 4-Amino-3-bromo-6-fluoroquinoline, it is crucial to identify its direct molecular partners and characterize the nature of these interactions.

While specific kinetic data for the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) by this compound is not extensively detailed in publicly available literature, the broader class of quinoline (B57606) derivatives has been investigated for their potential as enzyme inhibitors. The general mechanism for such compounds often involves competitive or non-competitive binding to the enzyme's active site or an allosteric site, thereby modulating its catalytic activity. Further focused studies are required to determine the precise kinetics and mechanism of IDO1 inhibition by this specific fluoroquinolone derivative.

Currently, comprehensive receptor binding profiles and specific affinity constants for this compound across a wide range of physiological receptors are not well-documented in peer-reviewed literature. Such studies are essential to understand the compound's selectivity and potential off-target effects.

Fluoroquinolones, the broader class to which this compound belongs, are well-known for their ability to interfere with nucleic acid metabolism. They typically function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ambeed.comsigmaaldrich.com This inhibition occurs through the stabilization of a ternary complex consisting of the drug, the enzyme, and the DNA, which in turn blocks the progression of the DNA replication fork. ambeed.com This action ultimately leads to a halt in DNA synthesis and, at higher concentrations, can also inhibit RNA synthesis. ambeed.com While this is the general mechanism for the fluoroquinolone class, specific studies detailing the binding mode and affinity of this compound to DNA or RNA are needed to confirm if it follows this classical mechanism.

Cellular Pathway Modulation (In Vitro Cellular Assays)

The interaction of this compound with molecular targets translates into the modulation of various cellular processes, including cell survival and proliferation.

Research on a structurally related compound, 4-amino-3-acetylquinoline (AAQ), has provided insights into the potential apoptotic mechanisms that might be shared by derivatives like this compound. Studies on AAQ demonstrated that it could induce apoptosis in murine L1210 leukemia cells. nih.gov The process was found to be dependent on the generation of reactive oxygen species (ROS) and proceeded through a mitochondrial-mediated death signaling pathway. nih.gov Furthermore, the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway was identified as a key element in the apoptotic process induced by AAQ. nih.gov While these findings for a related compound are suggestive, direct experimental evidence for this compound's ability to induce apoptosis or autophagy and the specific pathways involved is still required.

The inhibition of DNA synthesis, a known effect of fluoroquinolones, is intrinsically linked to the cell cycle. ambeed.com By blocking DNA replication, these compounds can cause cell cycle arrest, typically at the S phase or G2/M transition, preventing cells from proceeding with division. While this is a plausible mechanism for this compound, specific cell cycle analysis data from in vitro assays, such as flow cytometry, would be necessary to confirm the precise phase of arrest and the concentration-dependent effects on cell cycle progression in various cell lines.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

The induction of reactive oxygen species (ROS) and the subsequent triggering of oxidative stress pathways are recognized mechanisms of action for various quinoline derivatives. While direct studies on this compound are not extensively documented, research on analogous compounds suggests a potential for similar activity.

Quinoline-based compounds have been shown to contribute to cellular oxidative stress, a condition arising from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. Several lines of research implicate that quinoline derivatives can induce the generation of ROS, leading to damage of cellular components such as lipids, proteins, and DNA. nih.govresearchgate.net This has been observed in the context of neurodegenerative disease models, where oxidative stress is a key pathological feature. nih.govnih.gov For instance, certain 8-amino-quinoline derivatives have been synthesized and evaluated for their cytoprotective effects in an in vitro model of oxidative stress, demonstrating their ability to reduce the production of ROS. nih.govnih.gov

The mechanisms underlying ROS generation by quinoline compounds can be multifaceted. For some fluoroquinolones, toxicity has been linked to interactions with receptor complexes that lead to excitotoxic effects and oxidative stress. wikipedia.org The generation of ROS, such as superoxide (B77818) and hydroxyl radicals, can also be a consequence of metabolic processes involving enzymes like monoamine oxidase. nih.gov The anticancer properties of some quinoline derivatives have also been linked to their ability to generate ROS, leading to apoptosis in cancer cells. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Elucidation for Target Engagement and Selectivity

The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies on various quinoline analogs provide valuable insights into how modifications at different positions of the quinoline ring influence target engagement and selectivity.

For antimalarial 4-aminoquinolines, specific structural features are crucial for activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.govnih.govresearchgate.net These include:

An unsubstituted quinoline ring.

A halogen (chlorine, bromine, or iodine) at the 7-position. Fluorine at this position is not associated with activity. nih.govnih.govresearchgate.net

A protonatable nitrogen at position 1. nih.govnih.govresearchgate.net

A second protonatable nitrogen at the distal end of the side chain attached at the 4-amino position. nih.govnih.govresearchgate.net

The length of the side chain at the 4-amino position is also a critical determinant of activity against resistant strains. nih.govnih.govresearchgate.net In the context of antibacterial quinolones, substitutions at various positions, including the C-6 fluorine atom, have been historically important for their activity spectrum. wikipedia.org However, the C-6 fluorine is not always essential for antibacterial action. wikipedia.org For quinoline derivatives targeting VEGFR-2, the presence of a chlorine atom at the 6-position was found to be more beneficial for inhibitory activity compared to a fluorine atom, likely due to its larger size and higher lipophilicity. nih.gov

Table 1: Illustrative Structure-Activity Relationships of Substituted Quinolines

Position of SubstitutionSubstituentObserved Effect on Biological Activity (in related compounds)Reference
C3Methyl groupDecreased antimalarial activity. youtube.com
C4Amino side chain length (2-5 carbons)Optimal for antimalarial activity. youtube.com
C6ChlorineBeneficial for VEGFR-2 inhibitory activity. nih.gov
C7Chlorine, Bromine, IodineEssential for activity against resistant P. falciparum. nih.govnih.govresearchgate.net
C8Any substitutionAbolishes antimalarial activity. youtube.com

Rational Design of Analogs Based on Mechanistic Hypotheses

The insights gained from SAR studies form the basis for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding which functional groups at specific positions contribute to the desired biological effect, medicinal chemists can strategically modify a lead compound.

For instance, based on the SAR of antimalarial 4-aminoquinolines, new derivatives can be designed by modifying the side chain at the 4-amino position to enhance activity against resistant parasites. nih.govnih.govresearchgate.net In the development of antibacterial agents, the fusion of the quinolone ring with other pharmacophores, such as ATPase inhibitors, has been explored to create novel compounds with potentially new mechanisms of action. nih.gov This hybridization strategy aims to overcome existing resistance mechanisms. nih.gov The design of quinoline-based hydrazones as potential antidiabetic agents also highlights the strategic hybridization of pharmacologically active scaffolds to improve efficacy. acs.org

Pharmacophore Modeling and Ligand-Based Drug Design (In Silico)

Pharmacophore modeling is a powerful in silico tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For antibacterial quinolones, pharmacophore models have been developed based on known active compounds to guide the design of new inhibitors. nih.govresearchgate.net These models typically include features such as hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and sometimes halogen bond donors. nih.gov By screening virtual libraries of compounds against a validated pharmacophore model, potential new hits can be identified for further experimental testing. nih.govresearchgate.net For example, a pharmacophore model generated from chalcone-derived antibacterial agents identified key features like two aromatic ring systems and two hydrogen bond acceptors as crucial for activity. acs.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the binding of a ligand to its protein target at an atomic level. These methods are invaluable for understanding the molecular basis of drug action and for guiding the rational design of more effective therapeutic agents.

Molecular docking studies have been extensively used to predict the binding modes and affinities of various quinoline derivatives to their respective targets. For instance, docking studies of novel quinoline derivatives with the HIV reverse transcriptase enzyme have helped to rationalize their potential as inhibitors. nih.gov In the context of antibacterial research, docking has been used to investigate the binding of quinolone derivatives to DNA gyrase, a key enzyme in bacterial DNA replication. mdpi.comsemanticscholar.orguobaghdad.edu.iq These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. orientjchem.org

MD simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.govmdpi.com For example, MD simulations have been used to assess the structural stability of newly designed fluoroquinolone models in complex with DNA gyrase. nih.gov

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives against Various Targets

Compound ClassTarget ProteinRange of Binding Energies (kcal/mol) (in related compounds)Reference
Quinoline-based hydrazonesHuman Pancreatic α-amylase, α-glucosidase, Aldose ReductaseNot explicitly stated in terms of kcal/mol, but inhibitory constants (Ki) were determined. acs.org
Substituted QuinolinesDNA Gyrase-6.0 to -7.33 semanticscholar.org
Quinoline-Pyridine DerivativesAurora A kinase-7.31 to -8.20 orientjchem.org
Fluoroquinolone AnalogsDNA Gyrase B-9.1 to -9.4 nih.gov
Quinolone-3-carboxamidesVEGFR-2Not explicitly stated in terms of kcal/mol, but IC50 values showed high potency. nih.gov

Proteomics and Metabolomics Approaches for Unraveling Biological Effects (In Vitro)

Proteomics and metabolomics are powerful "omics" technologies that allow for the global analysis of proteins and metabolites in a biological system, respectively. These approaches can provide a comprehensive view of the cellular response to a chemical compound, helping to unravel its mechanism of action and identify potential off-target effects.

In the context of fluoroquinolones, whole proteome analyses have revealed significant mitochondrial dysfunction in human cells, particularly affecting complexes I and IV of the electron transport chain. nih.gov Chemical proteomics, using techniques like photo-affinity profiling with drug-derived probes, has been employed to identify the human protein off-targets of fluoroquinolones, revealing interactions with mitochondrial proteins such as AIFM1 and IDH2. nih.gov These findings provide molecular insights into the observed mitochondrial toxicity. nih.gov

Metabolomics studies can complement proteomics by providing a snapshot of the metabolic state of cells following treatment with a compound. While specific metabolomics data for this compound is not available, such studies on related compounds could reveal alterations in key metabolic pathways, such as energy metabolism or amino acid metabolism, providing further clues about the compound's biological effects. For example, the inhibition of metabolic enzymes by quinolone-based hydrazones has been studied to assess their potential as antidiabetic agents. acs.org

Applications of 4 Amino 3 Bromo 6 Fluoroquinoline As a Synthetic Building Block and Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The development of novel therapeutic agents often relies on the synthesis of complex heterocyclic frameworks. 4-Amino-3-bromo-6-fluoroquinoline serves as an excellent starting material for accessing such structures, particularly fused ring systems and analogues of natural products.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. The structure of this compound is well-suited for this purpose. The amino and bromo substituents can participate in various cyclization reactions to generate polycyclic heteroaromatic compounds. For instance, the amino group can be acylated and then subjected to intramolecular cyclization, or the bromine atom can be utilized in transition metal-catalyzed reactions, such as Heck or Suzuki couplings, followed by a ring-closing step. These approaches can lead to the formation of novel tricyclic and tetracyclic systems with potential biological activity. While specific annulation reactions for this exact molecule are not extensively documented in publicly available literature, the principles of quinoline (B57606) chemistry suggest its high potential for such transformations. uomustansiriyah.edu.iq

Table 1: Potential Annulation Strategies for this compound

Reaction TypeReacting PositionsPotential Product Class
Intramolecular Buchwald-Hartwig AminationC3-Br and a tethered amineFused Diazocinoquinolines
Pictet-Spengler ReactionC3 after functional group manipulationFused β-carboline analogues
Intramolecular Heck ReactionC3-Br and a tethered alkeneFused Cyclopentenoquinolines
Friedländer AnnulationC3 after functional group manipulationFused Aza-acridines

This table presents hypothetical, yet chemically plausible, annulation reactions based on the known reactivity of the functional groups present in this compound.

Many biologically active natural products feature a quinoline or a related heterocyclic core. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve efficacy, reduce toxicity, or explore the structure-activity relationship. This compound can serve as a key intermediate in the synthesis of such analogues. Its substituted quinoline framework can be elaborated through a series of chemical transformations to mimic the core structure of a target natural product, with the fluorine atom providing a means to modulate the compound's properties.

Ligand in Coordination Chemistry

The nitrogen atom of the quinoline ring and the exocyclic amino group in this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand in coordination chemistry, forming stable complexes with various transition metals.

The bidentate nature of 4-aminoquinolines allows them to form stable chelate rings with metal ions. The nitrogen of the quinoline ring and the nitrogen of the amino group can coordinate to a single metal center, leading to the formation of a five-membered ring, which is thermodynamically favorable. The presence of the bromo and fluoro substituents can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Table 2: Potential Metal Complexes of this compound

Metal IonPotential Coordination GeometryPotential Application Area
Palladium(II)Square PlanarCross-coupling catalysis
Copper(II)Tetrahedral or Square PlanarCatalysis, Materials Science
Ruthenium(II)OctahedralPhotoredox Catalysis, Bioimaging
Platinum(II)Square PlanarAnticancer research

This table outlines potential metal complexes based on the known coordination chemistry of 4-aminoquinoline (B48711) derivatives.

Metal complexes containing quinoline-based ligands have found widespread use as catalysts in a variety of organic transformations. For example, palladium-quinoline complexes are known to be effective catalysts for cross-coupling reactions. By forming a complex with this compound, it is conceivable to develop novel catalysts with unique reactivity or selectivity, influenced by the electronic and steric effects of the bromo and fluoro substituents. These catalysts could find applications in areas such as fine chemical synthesis and the production of pharmaceutical intermediates.

Research Probes in Biological Systems (Non-Clinical)

Fluorescent small molecules are invaluable tools for studying biological systems. The quinoline scaffold is known to be a part of many fluorescent compounds. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom in this compound can potentially give rise to interesting photophysical properties, such as fluorescence. This could enable its use as a research probe for imaging and sensing applications in a non-clinical setting. For instance, it could be functionalized to selectively bind to a specific biological target, and its fluorescence could be used to visualize the target's location and dynamics within a cell.

Fluorescent Labels and Affinity Ligands

The quinoline scaffold is a well-established fluorophore, and the specific substitution pattern of this compound allows for the development of tailored fluorescent probes. The amino group provides a convenient handle for conjugation to biomolecules, while the electronic properties of the bromine and fluorine atoms can modulate the fluorescence quantum yield and Stokes shift.

A study on novel amino acid derivatives of quinolines highlighted their potential as fluorophore agents. mdpi.com The research demonstrated that the emission spectra of such compounds can be observed in the violet region, with the potential for tuning these properties through chemical modification. mdpi.com This suggests that this compound can be derivatized with amino acids or other biomolecules to create specific fluorescent labels for biological imaging and assays. The resulting probes can be designed to have high sensitivity, with detectable fluorescence even at low concentrations.

Furthermore, the structural framework of this compound is suitable for the design of affinity ligands. The ability to functionalize the amino group allows for the attachment of this scaffold to a solid support, creating a stationary phase for affinity chromatography. The specific interactions of the quinoline ring system with target proteins or other biomolecules can be exploited for their purification and analysis.

Advanced Materials Science Applications

The applications of this compound extend into the realm of advanced materials, where its electronic and optical properties are harnessed for the creation of innovative devices and colorants.

Organic Semiconductors and Optoelectronic Materials

Quinoline derivatives are recognized for their potential in optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov The inherent charge transport properties of the quinoline ring system, combined with its luminescence, make it an attractive candidate for use in the emissive and electron-transporting layers of OLEDs. researchgate.netuconn.edu

The modification of the quinoline core, as seen in this compound, allows for the fine-tuning of the material's electronic properties. This can lead to changes in the emission spectrum and improvements in the efficiency and stability of the resulting OLED devices. nih.gov Research has shown that the introduction of different substituents to the quinoline core can significantly impact the performance of organic electronic devices. nih.gov The development of new pyrazoloquinoline derivatives, for instance, has been explored for their optical and thermal properties in OLED design. nih.gov

While direct studies on this compound as a primary component in organic semiconductors are emerging, its structural motifs are present in compounds investigated for such applications. The ability to synthesize a variety of derivatives from this starting material opens up possibilities for creating a new generation of organic semiconductors with tailored properties for specific optoelectronic applications.

Dyes and Pigments

The chromophoric nature of the quinoline ring system makes this compound a valuable precursor for the synthesis of novel dyes and pigments. The absorption and emission properties of quinoline-based compounds can be precisely controlled through chemical synthesis, leading to materials with specific colors and high fluorescence. nih.gov

Recent studies have focused on the development of quinoline-based fluorescent and colorimetric sensors. nih.gov These sensors exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in an aggregated state, making them highly sensitive for detecting various analytes. nih.gov The synthesis of push-pull type fluorescent amino-quinoline derivatives has also demonstrated solvatochromism, where the color and fluorescence properties change with the polarity of the solvent. researchgate.net This property is highly desirable for creating environmentally sensitive dyes.

The functional groups on this compound provide multiple reaction sites for the synthesis of complex dye structures. The amino group can act as an electron-donating group, a key component in many "push-pull" chromophores that exhibit strong intramolecular charge transfer and result in intense and vibrant colors. The bromo and fluoro substituents can also influence the final color and properties such as lightfastness and thermal stability.

Future Research Directions and Unexplored Avenues for 4 Amino 3 Bromo 6 Fluoroquinoline

Development of Novel and Efficient Synthetic Methodologies

While the synthesis of quinoline (B57606) derivatives is well-established, developing novel and efficient methods for polysubstituted quinolines like 4-Amino-3-bromo-6-fluoroquinoline remains a key objective. rsc.orgmdpi.comtandfonline.com Future research could focus on:

Greener Synthetic Routes: Exploring methods that utilize environmentally benign solvents like water, biodegradable catalysts, and energy-efficient conditions such as microwave-assisted synthesis to reduce the environmental impact. tandfonline.com

Transition Metal-Catalyzed Reactions: Investigating advanced transition metal-catalyzed C-H activation and annulation strategies to construct the quinoline core with the desired substitution pattern in a more atom-economical fashion. mdpi.comnih.gov

One-Pot Syntheses: Designing multi-component reactions where the starting materials react in a single step to form the final product, thereby increasing efficiency and reducing waste. tandfonline.comnih.gov

Synthetic StrategyPotential AdvantageRelevant Analogy
Microwave-Assisted Friedländer AnnulationRapid reaction times, improved yields, greener conditionsSynthesis of various poly-substituted quinolines. tandfonline.com
Rhodium-Catalyzed C-H ActivationHigh regioselectivity, atom economyConstruction of complex quinoline carboxylates. mdpi.com
Copper-Catalyzed Tandem ReactionsUse of cheaper metals, novel bond formationsSynthesis of functionalized quinolines from enamino esters. tandfonline.com

Exploration of Undiscovered Reactivity Profiles

Cross-Coupling Reactions: The C-Br bond is an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a vast array of functional groups (aryl, alkynyl, vinyl, and amino moieties), creating large libraries of derivatives for screening.

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution on the benzene (B151609) ring portion of the quinoline, influenced by the activating amino group and the deactivating fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): While the 4-amino group is already present, exploring conditions that might allow for the substitution of the fluorine atom at the C6 position could open up new avenues for functionalization, although this is generally challenging. mdpi.com

Advanced Computational Modeling for High-Throughput Property Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, saving significant time and resources. For this compound, this represents a major unexplored opportunity.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.orgrsc.orgnih.gov This information helps predict its reactivity, stability, and potential for use in electronic materials. nih.gov For instance, a small HOMO-LUMO gap can suggest good chemical reactivity and potential for electronic applications. acs.org

Machine Learning (ML) Models: By training ML algorithms on existing data for related quinoline compounds, it may be possible to predict various properties for novel derivatives of this compound. researchgate.netnih.govrsc.org This could include predicting reaction outcomes, biological activity, or material characteristics, thereby guiding experimental efforts. researchgate.netmit.edu

Molecular Docking: In silico docking studies can predict how derivatives of this compound might bind to the active sites of various biological targets, such as enzymes, helping to prioritize which derivatives to synthesize for biological testing. acs.orgnih.gov

Computational MethodPredicted PropertyPotential Application
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potentialPredicting chemical reactivity, designing electronic materials. acs.orgrsc.org
Machine Learning (ML)Reaction yields, biological activity (e.g., IC50)High-throughput screening, guiding synthesis. mit.edunih.gov
Molecular DockingBinding affinity and modeIdentifying potential biological targets, drug discovery. nih.gov

Identification of Novel Biological Targets and Therapeutic Modalities

The 4-aminoquinoline (B48711) scaffold is a cornerstone of many therapeutic agents, most famously antimalarials like chloroquine. wikipedia.org However, its derivatives have shown a wide range of other biological activities.

Kinase Inhibition: Many quinoline and quinazoline (B50416) derivatives are potent kinase inhibitors, a class of drugs often used in cancer therapy. nih.govnih.govresearchgate.net Future work should involve screening this compound and its derivatives against a panel of kinases to identify potential anticancer agents.

Antifungal and Antibacterial Agents: The quinoline core is present in compounds with antimicrobial properties. nih.gov The unique substitution pattern of this compound could lead to novel mechanisms of action against resistant strains of bacteria and fungi.

Proteasome Inhibition: Substituted quinolines have been identified as noncovalent inhibitors of the 20S proteasome, another important target in cancer treatment. nih.gov

Reverse Transcriptase Inhibition: Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential anti-HIV therapies. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards automation and continuous processing to improve efficiency, safety, and scalability.

Flow Chemistry: The synthesis of heterocyclic compounds, including quinolines, has been successfully adapted to flow chemistry systems. springerprofessional.demdpi.comdurham.ac.ukuc.pt This approach allows for better control over reaction parameters (temperature, pressure, reaction time), can enable the use of hazardous reagents more safely, and facilitates rapid optimization and scale-up. springerprofessional.de Applying flow chemistry to the synthesis and subsequent derivatization of this compound could accelerate the creation of compound libraries.

Automated Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis and screening of derivatives, significantly accelerating the discovery process for new materials or drug candidates. durham.ac.uk

Expansion into Materials Science and Supramolecular Chemistry

The properties of the quinoline ring system extend beyond biology into the realm of materials science. researchgate.net

Organic Semiconductors: Quinoline derivatives are being investigated as materials for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electron-transporting properties and luminescence. uconn.eduresearchgate.net The specific electronic properties imparted by the amino, bromo, and fluoro substituents could be tuned to create novel semiconducting materials. scispace.comdtic.mil

Supramolecular Assemblies: Nitrogen heterocycles are excellent building blocks for supramolecular chemistry due to their ability to participate in hydrogen bonding and metal coordination. researchgate.netnih.govmsesupplies.com Exploring the self-assembly of this compound and its derivatives could lead to the formation of novel gels, liquid crystals, or polymeric materials with unique functions.

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-bromo-6-fluoroquinoline, and what reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and amination of a quinoline core. For example:

Fluorination : Introduce fluorine at position 6 via nucleophilic aromatic substitution (NAS) using KF or CsF under anhydrous conditions (150–180°C) .

Bromination : Electrophilic bromination at position 3 using NBS (N-bromosuccinimide) in DMF at 80°C .

Amination : Introduce the amino group at position 4 via Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
Critical Parameters :

  • Temperature control to avoid side reactions (e.g., dehalogenation).
  • Solvent choice (polar aprotic solvents enhance NAS efficiency).
  • Catalyst loading (excess Pd can lead to impurities).

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F) . ¹H/¹³C NMR resolves bromine/amino group positions via coupling constants (e.g., J₃-Br ~ 8 Hz) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm molecular weight (MW: 255.06 g/mol) and purity (>95%) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Q. What biological activity screening strategies are applicable for this compound?

Methodological Answer:

  • Target Selection : Prioritize targets associated with quinoline derivatives (e.g., kinase inhibitors, antimicrobial agents) .
  • Assays :
    • Kinase Inhibition : ATP-binding site competition assays (IC₅₀ determination).
    • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-negative/-positive strains .
  • Controls : Compare with 6-fluoroquinoline analogs to isolate bromo/amino substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Modular Synthesis : Prepare derivatives with substituent variations (e.g., 3-iodo vs. 3-bromo, 4-NH₂ vs. 4-NO₂) .
  • Toxicity Profiling : Use HEK293 cell lines for cytotoxicity (CC₅₀) and Ames tests for mutagenicity.
  • Computational Modeling : DFT calculations predict electronic effects of bromine/fluoro groups on binding affinity .

Q. How to resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay conditions).
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) to address false negatives from poor solubility .
  • Orthogonal Validation : Confirm hits with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets).
  • MD Simulations : GROMACS for 100 ns runs to assess binding stability (RMSD <2 Å).
  • Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding with 4-NH₂, halogen bonding with 3-Br) .

Q. How to address hazardous intermediates (e.g., brominated byproducts) during synthesis?

Methodological Answer:

  • Safety Protocols : Use gloveboxes for bromine handling and quench excess reagents with Na₂S₂O₃ .
  • Waste Management : Segregate halogenated waste for incineration (≥1200°C) to prevent dioxin formation .

Q. What strategies improve regioselectivity in bromination/amination reactions?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., sulfonyl at position 4) to steer bromination to position 3 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 30 min at 100°C vs. 6 hr conventional) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.